molecular formula C11H12N2O2 B1396024 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one CAS No. 781609-42-5

3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one

Cat. No.: B1396024
CAS No.: 781609-42-5
M. Wt: 204.22 g/mol
InChI Key: YHGIDFARCXVVSC-UHFFFAOYSA-N
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Description

3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidin]-3-one is a complex organic compound characterized by its unique spiro structure, which includes a furo[3,4-c]pyridine ring system fused to a piperidin-3-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidin]-3-one typically involves a multi-step process. One notable method includes a four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates. This unique domino reaction encompasses C–H activation, Lossen rearrangement, annulation, and lactonization . These steps are crucial for constructing the spiro structure and ensuring the correct functional groups are in place.

Industrial Production Methods

While specific industrial production methods for 3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidin]-3-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidin]-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidin]-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one: Similar in structure but with different functional groups.

    3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidine] hydrochloride: A hydrochloride salt form with similar core structure.

Uniqueness

3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidin]-3-one is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Biological Activity

3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one is a complex organic compound notable for its unique spiro structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections will explore its biological mechanisms, pharmacological applications, and relevant research findings.

Structural Characteristics

The compound features a spiro structure that combines a furo[3,4-c]pyridine ring with a piperidin-3-one moiety. Its molecular formula is C11H12N2O2C_{11}H_{12}N_{2}O_{2}, and it has a molecular weight of approximately 204.23 g/mol . The unique arrangement of atoms in this compound is believed to contribute to its biological activity.

Mode of Action

Research indicates that this compound undergoes a multi-step cascade reaction involving:

  • C–H Activation : Initiates the reaction by activating carbon-hydrogen bonds.
  • Lossen Rearrangement : Rearranges the molecular structure to form new bonds.
  • Annulation : Forms cyclic structures through the joining of two or more components.
  • Lactonization : Converts hydroxy acids into lactones, enhancing stability.

These reactions facilitate the compound's interaction with biological targets .

Antimicrobial Properties

Studies have demonstrated that derivatives of spiro compounds exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, compounds with similar structural motifs have shown minimum inhibitory concentrations (MICs) ranging from 4–16 µg/mL against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro studies against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). Compounds derived from similar structures have reported IC50 values indicating potent cytotoxic effects. For example, some derivatives achieved IC50 values as low as 1.17 µM against HepG2 cells .

Case Study 1: Antimicrobial Evaluation

A study synthesized several pyridothienopyrimidine derivatives and evaluated their antimicrobial efficacy. The most promising candidates displayed broad-spectrum activity with MICs comparable to established antibiotics like amoxicillin. This highlights the potential of spiro compounds in developing new antimicrobial agents .

Case Study 2: Cytotoxicity Assessment

In another research effort focused on anticancer activity, specific derivatives were tested for their ability to inhibit cell proliferation in cancer cell lines. The results indicated that modifications to the spiro structure significantly enhanced cytotoxicity, suggesting that structural optimization could lead to more effective anticancer agents .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound exhibits high gastrointestinal absorption and is a substrate for P-glycoprotein, which plays a crucial role in drug transport across cell membranes. This property may influence its bioavailability and therapeutic efficacy .

Properties

IUPAC Name

spiro[furo[3,4-c]pyridine-1,4'-piperidine]-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-10-8-7-13-4-1-9(8)11(15-10)2-5-12-6-3-11/h1,4,7,12H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGIDFARCXVVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=NC=C3)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50703791
Record name 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

781609-42-5
Record name 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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